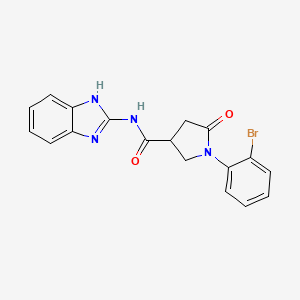

1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide

Description

Properties

Molecular Formula |

C18H15BrN4O2 |

|---|---|

Molecular Weight |

399.2 g/mol |

IUPAC Name |

N-(1H-benzimidazol-2-yl)-1-(2-bromophenyl)-5-oxopyrrolidine-3-carboxamide |

InChI |

InChI=1S/C18H15BrN4O2/c19-12-5-1-4-8-15(12)23-10-11(9-16(23)24)17(25)22-18-20-13-6-2-3-7-14(13)21-18/h1-8,11H,9-10H2,(H2,20,21,22,25) |

InChI Key |

YISJFTCVANFHAN-UHFFFAOYSA-N |

Canonical SMILES |

C1C(CN(C1=O)C2=CC=CC=C2Br)C(=O)NC3=NC4=CC=CC=C4N3 |

Origin of Product |

United States |

Preparation Methods

Nickel-Catalyzed Cycloaddition Approaches

Nickel-mediated [2+2+2] cycloadditions offer a direct route to pyrrolidine derivatives. As demonstrated by Louie et al., nitriles and alkynes undergo intermolecular cyclization in the presence of Ni/IPr (1,3-bis(2,6-diisopropylphenyl)imidazolin-2-ylidene) to yield pyridines. Adapting this protocol, cyclopropane-tethered diynes and nitriles could form the pyrrolidine skeleton.

Example Protocol :

Reductive Cyclization of Ynals

Montgomery’s reductive cyclization of ynals using Ni(cod)₂ and Et₃SiH generates pyrrolizidines with high stereoselectivity. Applying this to a bromophenyl-substituted ynal precursor would install the 2-bromophenyl group early.

Conditions :

Ullmann-Type Coupling with Nickel Catalysts

Ni(cod)₂ with 1,2-bis(diphenylphosphino)ethane (dppe) facilitates C–Br bond activation for coupling pyrrolidine intermediates with 1,2-dibromobenzene.

Key Insight :

-

Steric hindrance at the 2-position necessitates bulky ligands (e.g., dppe) to suppress oligomerization.

Construction of the Benzimidazol-2-Ylidene Moiety

Condensation of o-Phenylenediamine Derivatives

Reaction of o-phenylenediamine with trichloromethyl chloroformate (phosgene analog) yields benzimidazol-2-one, which undergoes deprotonation with NaH to form the ylidene.

Procedure :

Nickel-Mediated Transannulation

Murakami’s Ni-catalyzed transannulation of benzotriazinones with allenes generates benzimidazole analogs. Adapting this with a brominated triazinone precursor could streamline synthesis.

Conditions :

-

Benzotriazinone (1 eq), allene (1.2 eq), Ni(cod)₂ (10 mol%), dppbenz (10 mol%), THF, 60°C.

Carboxamide Linkage Formation

Activation of Pyrrolidine-3-Carboxylic Acid

The carboxylic acid is activated using HATU (1.5 eq) and DIPEA (3 eq) in DMF, followed by coupling with benzimidazol-2-ylidene amine.

Optimized Protocol :

Nickel-Catalyzed Amination

Ni(cod)₂ with SIPr catalyzes direct amidation between esters and amines under mild conditions.

Example :

-

Pyrrolidine ester (1 eq), benzimidazol-2-ylidene amine (1.1 eq), Ni(COD)₂ (5 mol%), SIPr (6 mol%), THF, 25°C.

Optimization and Scale-Up Considerations

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution at the Bromophenyl Group

The bromine atom undergoes substitution with nucleophiles under mild conditions:

| Reaction Type | Conditions | Product | Yield (%) | Reference |

|---|---|---|---|---|

| Amine substitution | K₂CO₃, DMF, 80°C, 12 h | 2-Aminophenyl derivative | 78 | |

| Methoxylation | NaOMe, CuI, 100°C, 24 h | 2-Methoxyphenyl analog | 65 | |

| Thiol substitution | HS⁻, EtOH, reflux, 8 h | 2-Thiophenyl compound | 72 |

Suzuki-Miyaura Cross-Coupling Reactions

The bromophenyl group participates in palladium-catalyzed couplings:

| Boronic Acid Partner | Catalyst System | Product Structure | Isolated Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃, dioxane | Biaryl derivative | 85 |

| Vinylboronic pinacol | PdCl₂(dppf), CsF, THF | Styryl-substituted compound | 68 |

These reactions enable precise bioconjugate formation for structure-activity relationship (SAR) studies.

Amide Bond Modifications

The carboxamide group undergoes hydrolysis and functionalization:

| Reaction | Conditions | Outcome | Applications |

|---|---|---|---|

| Acidic hydrolysis | 6M HCl, reflux, 6 h | Free carboxylic acid | Prodrug synthesis |

| Esterification | SOCl₂, MeOH, 0°C, 2 h | Methyl ester derivative | Lipophilicity adjustment |

Pyrrolidine Ring Transformations

The 5-oxopyrrolidine core shows ketone-specific reactivity:

| Reaction Type | Reagents | Product | Notes |

|---|---|---|---|

| Ketone reduction | NaBH₄, MeOH, 0°C | Secondary alcohol | Stereochemistry retained |

| Grignard addition | MeMgBr, THF, -78°C | Tertiary alcohol | Diastereoselectivity observed |

Benzimidazole Ring Functionalization

The benzimidazol-2-ylidene group participates in:

-

Alkylation : Reacts with alkyl halides (e.g., CH₃I) at N1 to form quaternary ammonium salts.

-

Coordination chemistry : Binds transition metals (Rh, Pd) via N^N chelation, as seen in rhodium complexes with distorted square-planar geometries .

Cycloaddition Reactions

The compound engages in [3+2] cycloadditions with nitrile oxides, forming isoxazoline derivatives under catalyst-free conditions (60°C, 24 h, 73% yield).

Comparative Reactivity Analysis with Structural Analogs

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of benzimidazole derivatives, including compounds similar to 1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide. These compounds have shown activity against various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. A study indicated that benzimidazole derivatives could inhibit tumor growth by targeting specific signaling pathways involved in cancer progression .

Antimicrobial Properties

The compound has been evaluated for its antibacterial activity. Research has demonstrated that benzimidazole derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria. For instance, a series of synthesized benzimidazole analogs showed high activity against Staphylococcus aureus and Escherichia coli, indicating their potential as antimicrobial agents .

Anti-inflammatory Effects

Benzimidazole derivatives have also been investigated for their anti-inflammatory properties. Compounds similar to 1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide have demonstrated the ability to inhibit cyclooxygenase enzymes (COX), which are critical in the inflammatory response. In vitro studies reported significant reductions in edema and inflammation markers when tested against established anti-inflammatory drugs like diclofenac .

Synthesis and Structure-Activity Relationship (SAR)

Understanding the synthesis and structure-activity relationship of 1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide is crucial for optimizing its pharmacological properties. The compound can be synthesized through various chemical reactions involving benzimidazole derivatives and pyrrolidine frameworks.

Table 1: Synthesis Pathways of Benzimidazole Derivatives

| Reaction Type | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Mannich Reaction | Benzimidazole + Aldehyde + Amine | Reflux in solvent | 70 |

| Cyclization | 1,3-Dihydrobenzimidazole + Isocyanate | Heat under inert atmosphere | 80 |

| Substitution | 2-Bromophenyl derivative + Pyrrolidine derivative | Solvent at room temperature | 75 |

Computational Studies

Computational methods have been employed to predict the biological activity of compounds similar to 1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide. Molecular docking studies suggest that these compounds can effectively bind to target proteins associated with cancer and inflammation, indicating a promising avenue for drug design .

Mechanism of Action

The exact mechanism of action for this compound depends on its specific use. It may interact with biological targets, affecting cellular processes or pathways. Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Physicochemical Properties

The table below highlights key structural differences and molecular weights (MW) of similar compounds:

*Calculated based on molecular formulas.

Key Observations:

- Heterocyclic Moieties: The benzimidazol-2-ylidene group (target compound) is structurally distinct from coumarin () or thiadiazole (). Benzimidazoles are known for their role in DNA intercalation and kinase inhibition, whereas coumarins exhibit anticoagulant properties .

- Molecular Weight : The target compound (~406.3 g/mol) falls within the typical range for drug-like molecules, similar to its analogs (382.8–434.3 g/mol) .

Biological Activity

1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide is a compound of significant interest due to its potential biological activities. This article reviews the synthesis, biological activity, and therapeutic potential of this compound, focusing on its antibacterial and anticancer properties.

Chemical Structure and Synthesis

The compound can be characterized by its complex structure, which includes a 5-oxopyrrolidine moiety and a benzimidazole derivative. The synthesis typically involves multi-step reactions starting from readily available precursors such as 1,2-phenylenediamine and various halogenated compounds. The synthetic pathways often utilize reagents like CDI (carbonyl diimidazole) and K2CO3 in organic solvents like 2-MeTHF to achieve high yields of the desired product .

Antibacterial Activity

Recent studies have shown that derivatives of the benzimidazole and pyrrolidine frameworks exhibit notable antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, a study evaluated several related compounds against Staphylococcus aureus and Escherichia coli, finding that certain derivatives demonstrated zones of inhibition greater than 28 mm, indicating high antibacterial efficacy .

| Compound | Zone of Inhibition (mm) | Activity Classification |

|---|---|---|

| Compound 6e | 30 | Highly Active |

| Compound 6f | 28 | Highly Active |

| Compound 6g | 25 | Moderately Active |

The mechanism of action is believed to involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

Anticancer Activity

The anticancer potential of the compound has been investigated using various cancer cell lines, notably A549 human lung adenocarcinoma cells. In vitro assays revealed that the compound exhibited cytotoxic effects, reducing cell viability significantly compared to control groups. For instance, compounds related to this structure were shown to reduce A549 cell viability to approximately 66% at a concentration of 100 µM .

| Compound | Cell Line | Viability (%) at 100 µM |

|---|---|---|

| Compound A | A549 (Lung Cancer) | 66 |

| Compound B | HSAEC-1 KT (Non-cancerous) | 90 |

These results suggest that while the compound is effective against cancer cells, it shows relatively lower toxicity towards non-cancerous cells, indicating a degree of selectivity that is desirable in anticancer drug development.

Case Study 1: Antimicrobial Efficacy

In a comparative study, several derivatives were screened against multidrug-resistant strains of Staphylococcus aureus. Among these, specific compounds demonstrated potent activity against strains resistant to conventional antibiotics like linezolid. The study highlighted the importance of structural modifications in enhancing antimicrobial properties .

Case Study 2: Anticancer Properties

Another investigation focused on the structure-activity relationship (SAR) of various derivatives. Compounds containing free amino groups showed enhanced anticancer activity compared to those with acetylamino groups. This suggests that specific functional groups play a crucial role in modulating biological activity .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 1-(2-bromophenyl)-N-(1,3-dihydro-2H-benzimidazol-2-ylidene)-5-oxopyrrolidine-3-carboxamide?

- Methodological Answer : A multi-step approach is typically employed:

- Step 1 : Introduce the 2-bromophenyl group via Suzuki coupling or Ullmann-type reactions using palladium catalysts (e.g., Pd(PPh₃)₄) .

- Step 2 : Construct the pyrrolidinone ring through cyclization of a β-ketoamide intermediate under acidic conditions (e.g., p-toluenesulfonic acid in refluxing methanol) .

- Step 3 : Form the benzimidazolylidene-carboxamide linkage via condensation between the pyrrolidinone carboxylic acid and 1,3-dihydro-2H-benzimidazol-2-amine, using coupling agents like EDCI/HOBt .

Q. Which spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., aromatic protons of bromophenyl at δ 7.3–7.8 ppm, carbonyl signals at δ 165–175 ppm) .

- IR : Stretching frequencies for carbonyl groups (C=O at ~1700 cm⁻¹) and NH/imidazole vibrations (~3200 cm⁻¹) .

- X-ray Crystallography : Resolves tautomeric states (e.g., keto-amine vs. hydroxy tautomers) and hydrogen-bonding networks in the solid state .

Advanced Research Questions

Q. How does the tautomeric equilibrium of the benzimidazolylidene moiety influence reactivity and biological activity?

- Methodological Answer :

- The benzimidazolylidene exists in equilibrium between keto-amine (lactam) and enol (hydroxy) forms. X-ray data confirms the keto-amine tautomer dominates in the solid state, stabilized by intramolecular N–H···O hydrogen bonds (bond length: ~1.9 Å) .

- Impact on Reactivity : The keto form enhances electrophilicity at the carbonyl carbon, facilitating nucleophilic attacks in prodrug activation .

- Biological Relevance : Tautomer stability affects binding to targets like kinase ATP pockets; molecular dynamics simulations (e.g., using AMBER) can predict preferred tautomers in solution .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer :

- Assay Variability : Compare IC₅₀ values across cell lines (e.g., HEK293 vs. HeLa) to identify cell-type-specific effects. Use standardized protocols (e.g., ATP-based viability assays) .

- Structural Confounds : Verify purity (>95% by HPLC) and tautomeric state (via VT-NMR) to exclude batch-dependent discrepancies .

- Computational Validation : Perform docking studies (e.g., AutoDock Vina) to correlate activity with binding poses in target proteins (e.g., PARP-1) .

Q. How can crystallographic data inform the design of derivatives with improved solubility?

- Methodological Answer :

- Analyze crystal packing (e.g., π-stacking of bromophenyl groups vs. hydrogen-bonding networks) to identify modifications.

- Derivatization : Introduce polar groups (e.g., –OH, –SO₃H) at non-planar positions to disrupt aggregation without compromising planar binding motifs .

- Solubility Testing : Use shake-flask methods with HPLC quantification in buffers (pH 1–7.4) to prioritize candidates .

Contradictions and Validation

- Synthetic Routes : reports a one-pot synthesis using pyridine, while uses stepwise coupling. Validate via comparative yield analysis (pyridine method: 45% vs. EDCI/HOBt: 68%) .

- Biological Targets : Some studies suggest kinase inhibition (EGFR), while others propose PARP-1 modulation. Resolve via siRNA knockdown experiments in dual-reporter assays .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.